3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmaleimides . This reaction typically requires specific conditions such as the presence of a base and controlled temperature to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives.
Scientific Research Applications
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and antiviral activities.
Medicine: It is being investigated for its potential as an anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrolo[3,4-d]isoxazole: A similar compound with different substitution patterns.
Pyrazolo[3,4-d]pyridazine: Another heterocyclic compound with similar biological activities.
Uniqueness
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H9IN2O |
---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
3-(4-iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9IN2O/c12-8-3-1-7(2-4-8)10-9-5-6-13-11(9)15-14-10/h1-4,13H,5-6H2 |
InChI Key |
CSHGVLXJBVNMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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